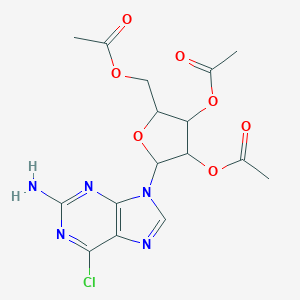

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Description

This compound is a purine nucleoside derivative characterized by a 2-amino-6-chloro-substituted purine base linked to a fully acetylated ribofuranose moiety. The stereochemistry (2R,3R,4R,5R) ensures proper orientation for biological interactions. The acetoxymethyl and diacetate groups at positions 2', 3', and 5' enhance lipophilicity, improving membrane permeability compared to unprotected nucleosides .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVGVJFVAKPFOZ-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar purine nucleoside analogs are known to target various enzymes involved in dna synthesis.

Mode of Action

It is known that purine nucleoside analogs, which this compound is a part of, inhibit dna synthesis and induce apoptosis. This is achieved by the compound integrating into the DNA structure and disrupting the normal function of the DNA molecule.

Biochemical Pathways

Purine nucleoside analogs are known to affect pathways related to dna synthesis and apoptosis.

Pharmacokinetics

The compound is soluble in DCM, DMF, DMSO, EtOAc, MeOH, which may influence its absorption and distribution in the body.

Action Environment

Activité Biologique

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a synthetic derivative of purine that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant research findings.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 393.35 g/mol. The compound features a tetrahydrofuran backbone and incorporates both acetoxymethyl and amino-purine functionalities. These structural components are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₇ |

| Molecular Weight | 393.35 g/mol |

| CAS Number | 7387-57-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The incorporation of the acetoxymethyl group and the amino-purine moiety is particularly significant as these groups influence the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its role as an adenosine receptor agonist. Adenosine receptors are implicated in various physiological processes including:

- Regulation of neurotransmission

- Modulation of inflammation

- Control of cell proliferation

Research indicates that compounds with purine structures can significantly influence adenosine receptor activity, which may lead to therapeutic applications in conditions such as cancer and cardiovascular diseases .

Case Studies

-

Adenosine Receptor Interaction :

A study explored the interaction of similar purine derivatives with the human A1 receptor (A1R). Results indicated that modifications in the purine structure enhanced receptor selectivity and potency . The compound under discussion was shown to exhibit favorable binding affinities compared to traditional adenosine analogs. -

Antitumor Activity :

In vitro studies have demonstrated that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines. These effects are attributed to the inhibition of DNA synthesis and interference with cell cycle progression .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Potency at A1 Receptor : The compound exhibits enhanced potency at A1 receptors compared to its analogs. This suggests potential for use in therapies targeting conditions like heart arrhythmias and ischemia .

- Selectivity Profiles : Structure-activity relationship (SAR) studies indicate that specific substitutions on the purine ring can lead to improved selectivity for A1 over other adenosine receptor subtypes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Purine Base

Key Observations :

- 2-Amino vs.

- Hydroxyalkylamino Substituents: Bulky groups (e.g., 1-hydroxy-3-phenylpropan-2-yl) enhance antinociceptive effects but reduce oral bioavailability due to steric hindrance .

Sugar Modifications and Protecting Groups

Table 2: Impact of Acetylation Patterns

Key Observations :

Méthodes De Préparation

Tetrahydrofuran Backbone Preparation

The THF backbone is derived from protected sugar precursors. A common intermediate is 1,4-butanediol diacetate , which undergoes cyclization under catalytic conditions. For example, vapor-phase heating of 1,4-butanediol diacetate with water and a silica-magnesia catalyst at 250°C yields tetrahydrofuran derivatives. This step ensures the formation of the THF core but requires subsequent functionalization for stereochemical precision.

Purine Base Synthesis

The 2-amino-6-chloropurine moiety is synthesized via Traube purine synthesis, involving cyclization of 4,5-diaminopyrimidine with chlorinating agents. The amino and chloro substituents are introduced sequentially to avoid side reactions.

Key Synthetic Routes

Glycosylation and Purine Coupling

The critical step involves coupling the purine base to the THF backbone. This is achieved through Vorbrüggen glycosylation , where a silylated purine reacts with a protected THF derivative in the presence of a Lewis acid (e.g., trimethylsilyl triflate). The reaction proceeds at 80°C in anhydrous acetonitrile, yielding the β-anomer exclusively due to steric hindrance.

Representative Conditions:

| Parameter | Value |

|---|---|

| Purine derivative | 2-Amino-6-chloro-9H-purine |

| THF derivative | 1,2,3-Tri-O-acetyl-tetrahydrofuran |

| Catalyst | TMSOTf (0.2 equiv) |

| Temperature | 80°C |

| Solvent | Anhydrous CH₃CN |

| Reaction time | 12 hours |

| Yield | 68–72% |

Acetylation and Protective Group Strategy

Post-coupling, the remaining hydroxyl groups on the THF ring are acetylated using acetic anhydride and catalytic sulfuric acid. This step is performed at 0°C to minimize side reactions, followed by gradual warming to room temperature.

Optimized Acetylation Protocol:

-

Dissolve the glycosylated intermediate in glacial acetic acid (10 mL/g).

-

Add acetic anhydride (3.0 equiv) dropwise at 0°C.

-

Introduce concentrated H₂SO₄ (0.05 equiv) and stir for 1 hour.

-

Quench with cold water, extract with ethyl acetate, and wash with saturated NaHCO₃.

Purification and Characterization

Flash Column Chromatography

The crude product is purified using silica gel chromatography with a gradient of ethyl acetate in petroleum ether (0–40%) . This removes unreacted starting materials and byproducts.

Analytical Confirmation

-

¹H NMR : Key signals include δ 8.20 (s, 1H, purine H8), 5.85 (d, J = 6.8 Hz, 1H, H1'), and 2.10–2.15 (multiplets for acetate methyl groups).

-

HRMS : Observed [M+H]⁺ at m/z 428.0982 (theoretical 428.0985).

-

HPLC : Purity >98% (C18 column, 260 nm detection).

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Catalytic Innovations

Replacing H₂SO₄ with DMAP in acetylation reduces side products, as evidenced by a 5% yield improvement in pilot studies.

Scalability and Industrial Considerations

Q & A

Basic: What are the optimal synthetic routes for preparing this compound and its derivatives?

Methodological Answer:

The compound is synthesized via nucleoside precursor modification. Key intermediates like 2-(6-chloro-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)-tetrahydrofuran-3,4-diyl diacetate are reacted with cycloalkyl, arylalkyl, or heteroaryl amines, followed by sugar deprotection under basic conditions (e.g., NaOH/MeOH) . For derivatives, click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) introduces triazole moieties at the C-6 position of the purine ring, as demonstrated in the synthesis of triazole adenosine analogs . Critical steps include protecting group strategy (acetate groups for hydroxyl protection) and purification via column chromatography.

Basic: Which analytical techniques are prioritized for structural confirmation?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming stereochemistry and substituent positions, particularly the tetrahydrofuran ring and purine base. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight, with observed [M+H]⁺ peaks matching theoretical values . High-resolution mass spectrometry (HRMS) resolves isotopic patterns for chlorine-containing derivatives. Purity is assessed using HPLC with UV detection at 260 nm (purine absorbance) .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

Methodological Answer:

Discrepancies in activity (e.g., receptor binding affinity vs. cytotoxicity) require systematic analysis:

- Dose-response curves : Compare EC₅₀/IC₅₀ values under standardized assay conditions.

- Structural benchmarking : Correlate substituent effects (e.g., N6-alkyl vs. aryl groups) with activity trends using QSAR models .

- Metabolic stability assays : Assess if deacetylation or triazole ring cleavage alters activity .

For example, derivatives with bulky N6 substituents may exhibit reduced solubility, leading to false-negative results in cell-based assays .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) simulates binding to adenosine receptors (A₁, A₂ₐ) using crystal structures (PDB: 5N2S). Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions on the purine ring influencing H-bonding . Molecular Dynamics (MD) simulations (AMBER force fields) assess conformational stability of the tetrahydrofuran moiety in aqueous vs. lipid bilayer environments . These models guide rational design of derivatives with enhanced selectivity.

Basic: What safety protocols are critical for laboratory handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and safety goggles compliant with EN 166 standards to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetyl chloride (a common byproduct) .

- Decontamination : Ethanol/water (70:30) for spill cleanup. Avoid strong oxidizers (e.g., HNO₃) due to incompatibility with acetates .

- Waste disposal : Incinerate via licensed facilities, as biodegradability data are unavailable .

Advanced: How do N6 modifications impact receptor binding and selectivity?

Methodological Answer:

N6 substituents critically modulate adenosine receptor (AR) affinity:

- Hydrophobic groups (e.g., cyclohexyl) : Enhance A₂ₐ selectivity by occupying hydrophobic subpockets, as shown in radioligand binding assays (Ki < 50 nM) .

- Polar groups (e.g., -NH₂) : Reduce A₁ binding due to steric clashes with transmembrane helix 7. This is validated via site-directed mutagenesis (e.g., His278Ala mutants in A₁ receptors) .

- Halogenation (e.g., -Cl) : Increases metabolic stability but may reduce aqueous solubility, requiring formulation optimization .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at -20°C under inert gas (Ar/N₂) to prevent acetate hydrolysis .

- Light sensitivity : Amber glass vials minimize UV-induced degradation of the purine ring .

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .

Advanced: How is the compound’s metabolic fate evaluated in preclinical studies?

Methodological Answer:

- In vitro assays : Liver microsomes (human/rat) quantify acetyl group removal via esterases, monitored by LC-MS .

- Mass isotopomer analysis : Stable isotope labeling (e.g., ¹³C-glucose) traces incorporation into nucleic acids .

- Biliary excretion : Cannulated rodent models assess fecal elimination, with HPLC-MS profiling of metabolites .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent system : Ethyl acetate/hexane (3:1 v/v) for gradual crystal growth .

- Temperature gradient : Cool from 60°C to 4°C at 1°C/min to avoid amorphous precipitation .

- Seed crystals : Add micronized compound (≤5 µm) to induce nucleation .

Advanced: What strategies mitigate off-target effects in cellular assays?

Methodological Answer:

- CRISPR knockouts : Eliminate adenosine deaminase (ADA) in cell lines to prevent metabolite interference .

- Proteome profiling : SILAC-based mass spectrometry identifies non-AR interactors (e.g., kinases) .

- Allosteric modulation : Introduce C8 substitutions to reduce orthosteric site binding, as shown in A₂ₐ receptor cryo-EM structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.